molecular formula C6H3ClF5IS B2630508 (4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane CAS No. 2361634-44-6

(4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane

Cat. No. B2630508
CAS RN: 2361634-44-6
M. Wt: 364.5
InChI Key: XGBZNYYCDWNBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane” is a chemical compound with the molecular formula C6H3ClF5IS. It has a molecular weight of 364.51 . The compound is intended for research use only.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClF5IS/c7-5-2-1-4 (3-6 (5)13)14 (8,9,10,11)12/h1-3H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Synthesis and Fluorination Techniques

A significant application of (4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane is observed in the synthesis of various chemical compounds. One study discusses the Cl-F exchange fluorination reaction in the preparation of pentafluoro-λ6-sulfanyl-(hetero)arenes, facilitated by iodine pentafluoride (Cui et al., 2017).

Heterocyclic and Polyfunctional Compounds

This compound plays a role in the synthesis of heterocyclic and polyfunctional compounds. For example, new pentafluoro-λ6-sulfanyl-containing 4,5-dihydroisoxazoles have been synthesized, serving as intermediates for such compounds (Brel, 2006).

Monomers and Polymers

There's a utility in polymer science as well. A study describes the synthesis of new pentafluoro-λ6-sulfanyl-containing 1,3-, 1,4- and 1,5-alkadienes and their use in epoxidation. These compounds are beneficial as monomers or intermediates in the preparation of polymers and polymer surface coatings (Brel, 2005).

Fluorinated Sulfanyl-Containing Cyclic Compounds

The synthesis of new pentafluorosulfanylacrylates (F5SCHCHCHO, F5SCHCHCN, F5SCHCHCOOCH3) and their application in Diels-Alder reaction to produce pentafluoro-λ6-sulfanyl-containing cyclic and heterocyclic Diels-Alder cycloadducts is another area of research (Brel, 2007).

Reactive Functional Groups and Modulation

Studies also delve into the reactivity of this compound. For instance, the preparation and characterization of substituted alkenyl aryl tetrafluoro-λ(6) -sulfanes have been explored, highlighting the modulation of reactivity of the pentafluorosulfanyl group (Zhong et al., 2014).

Chemical Structure and Bond Characterization

Further research has been conducted on the chemical structure and bond characterization of related compounds. This includes the study of the structure and mechanism of hydrolysis of diaryl(acylamino)(chloro)-λ4-sulfanes (Nagy et al., 2001).

properties

IUPAC Name

(4-chloro-3-iodophenyl)-pentafluoro-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF5IS/c7-5-2-1-4(3-6(5)13)14(8,9,10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBZNYYCDWNBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF5IS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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